![molecular formula C18H15Cl4N3O2 B2412278 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 245039-16-1](/img/structure/B2412278.png)
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide, also known as BDMC, is a chemical compound that has gained prominence in scientific research due to its potential therapeutic applications. BDMC belongs to the family of malonamide compounds and is known for its high selectivity towards cancer cells. In
Scientific Research Applications
Polyamide Synthesis
N1,N3-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide has been utilized in the synthesis of novel polyamides. Kihara, Sugimoto, and Endo (1999) demonstrated that ketene N,N-acetals reacted with isocyanates to yield polyamides incorporating the bis(dimethylamino)methylenemalonamide group. These polyamides, soluble in various organic solvents, can react with diacid chloride to form crosslinked polymers (Kihara, Sugimoto, & Endo, 1999).
Charge-Transfer Complexes
The compound has been involved in the synthesis of charge-transfer complexes. Rodríguez et al. (2001) prepared n-(N,N-dimethylamino)phenylethynes, which developed 1:1 charge-transfer complexes with TCNE, exhibiting unique spectroscopic characteristics (Rodríguez et al., 2001).
Organogelators Research
Research on malonamides, including the bis(dimethylamino)methylenemalonamide group, has also explored their potential as organogelators. Jokić et al. (2009) investigated bis(phenylglycinol)malonamide derivatives, revealing insights into their gelling properties and stereochemistry (Jokić et al., 2009).
Surfactant Synthesis
In the field of surfactants, Tao Mingsha (2014) demonstrated the synthesis of unsymmetrical Gemini surfactants based on malonamide. These surfactants, containing the bis(dimethylamino)methylenemalonamide group, showed improved foaming and emulsification performance compared to conventional surfactants (Tao Mingsha, 2014).
properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCAOWSNFFOTEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)
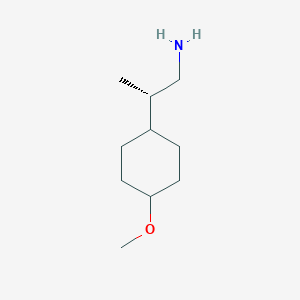
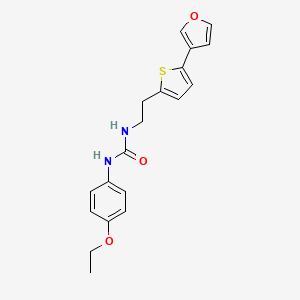
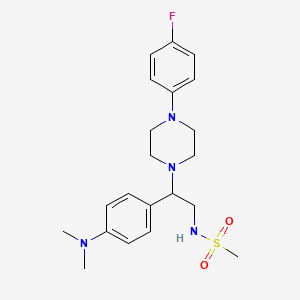

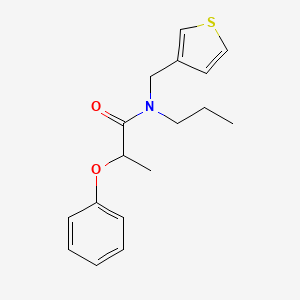

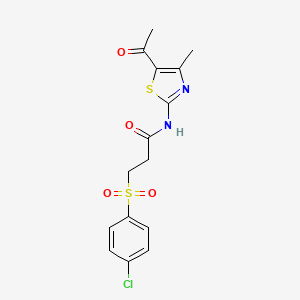
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)
